N,N-dimethyl-4-(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-propen-1-yl)aniline
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Description
N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
N,N-Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: .Molecular Structure Analysis
The molecular structure of N,N-Dimethylaniline consists of a phenyl group (C6H5) attached to a dimethylamino group (N(CH3)2) .Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .Physical and Chemical Properties Analysis
N,N-Dimethylaniline is a colorless liquid with an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C . It is soluble in water at 2% (20°C) .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-3-[methyl(2-pyridin-2-ylethyl)amino]prop-1-enyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-21(2)19-11-9-17(10-12-19)7-6-15-22(3)16-13-18-8-4-5-14-20-18/h4-12,14H,13,15-16H2,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNAQFSIBXYGE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN(C)CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN(C)CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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